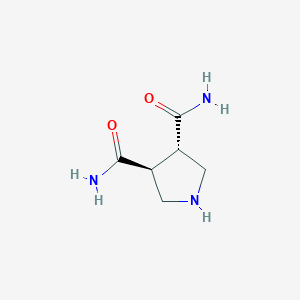

(3S,4S)-pyrrolidine-3,4-dicarboxamide

Description

BenchChem offers high-quality (3S,4S)-pyrrolidine-3,4-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-pyrrolidine-3,4-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,4S)-pyrrolidine-3,4-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHBWXUFYYBHME-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Predicted Spectroscopic Profile of (3S,4S)-pyrrolidine-3,4-dicarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-pyrrolidine-3,4-dicarboxamide is a chiral, saturated heterocyclic compound of significant interest in medicinal chemistry due to its rigid scaffold and the presence of hydrogen bond donors and acceptors.[1][2] As a versatile building block, a thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development.[2][3] This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for (3S,4S)-pyrrolidine-3,4-dicarboxamide, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of direct experimental data in publicly available literature, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to offer a robust predictive framework for the characterization of this molecule. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers working with this compound and its derivatives.

Molecular Structure and Stereochemistry

(3S,4S)-pyrrolidine-3,4-dicarboxamide possesses a five-membered saturated nitrogen heterocycle, the pyrrolidine ring, substituted at the 3 and 4 positions with carboxamide groups. The stereochemistry is defined as trans, with both carboxamide groups oriented on the same side of the ring. This specific stereochemical arrangement has a profound impact on the molecule's conformation and, consequently, its spectroscopic signatures.

Figure 1. 2D representation of (3S,4S)-pyrrolidine-3,4-dicarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of (3S,4S)-pyrrolidine-3,4-dicarboxamide are discussed below.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.[4] The choice of solvent is critical as the amide and amine protons are exchangeable and may not be observed in protic solvents like D₂O.

-

Instrumentation: Record the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[4][5]

-

¹H NMR Acquisition: Acquire the spectrum at room temperature. Chemical shifts should be reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Chemical shifts should be reported in ppm relative to the solvent peak.

-

2D NMR: To unambiguously assign all signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be employed.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons on the pyrrolidine ring and second-order coupling effects.[5]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2, H-5 (CH₂) | 3.0 - 3.5 | m | 4H | These methylene protons adjacent to the nitrogen are expected to be diastereotopic and will likely appear as complex multiplets. Their exact shifts will depend on the ring puckering. |

| H-3, H-4 (CH) | 3.2 - 3.8 | m | 2H | These methine protons are coupled to each other and to the adjacent methylene protons. The trans relationship will influence the coupling constant. |

| -C(O)NH₂ | 6.8 - 7.5 | br s | 4H | The two amide protons on each carboxamide group are chemically non-equivalent and may appear as two broad singlets or a single broad singlet depending on the rate of rotation around the C-N bond. These are exchangeable with D₂O. |

| -NH- (ring) | 2.5 - 4.0 | br s | 1H | The chemical shift of the pyrrolidine amine proton is highly dependent on solvent and concentration. This proton is exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum

Due to the C₂ symmetry of the molecule, the ¹³C NMR spectrum is expected to show four distinct signals.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2, C-5 (CH₂) | 45 - 55 | These carbons are adjacent to the nitrogen atom. |

| C-3, C-4 (CH) | 40 - 50 | These methine carbons are substituted with the carboxamide groups. |

| -C(O)NH₂ | 170 - 180 | The carbonyl carbons of the amide groups are expected to appear in the downfield region of the spectrum, which is characteristic for this functional group.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

A standard protocol for acquiring an IR spectrum would be:

-

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer to record the spectrum.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (Amide) | Stretch | 3400 - 3100 | Strong, Broad | The presence of two bands in this region (one for the symmetric and one for the asymmetric stretch) is characteristic of a primary amide. Hydrogen bonding can broaden these peaks.[6] |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium | This peak may be obscured by the amide N-H stretching bands. |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium | These absorptions are due to the C-H bonds of the pyrrolidine ring.[6] |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong | This is a very characteristic and intense absorption for the carbonyl group in an amide.[6] |

| N-H (Amide II) | Bend | 1650 - 1580 | Medium | This band arises from the N-H bending vibration of the amide group. |

| C-N | Stretch | 1400 - 1000 | Medium | This absorption is due to the stretching of the carbon-nitrogen bonds in the pyrrolidine ring and the amide groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition

A standard protocol for acquiring an electron ionization (EI) mass spectrum would be:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured and plotted against its m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of (3S,4S)-pyrrolidine-3,4-dicarboxamide is C₆H₁₁N₃O₂. The predicted molecular weight is 157.17 g/mol .[1]

-

Molecular Ion (M⁺): A peak at m/z = 157 is expected for the molecular ion.

-

Major Fragmentation Pathways:

-

Loss of an amide group (-CONH₂) resulting in a fragment at m/z = 113.

-

Cleavage of the pyrrolidine ring can lead to various smaller fragments.

-

Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.

-

Figure 2. Predicted major fragmentation pathways for (3S,4S)-pyrrolidine-3,4-dicarboxamide.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for (3S,4S)-pyrrolidine-3,4-dicarboxamide. The provided data tables, predicted spectra interpretations, and experimental protocols offer a comprehensive resource for the unambiguous characterization of this important chiral building block. The structural insights gained from these spectroscopic techniques are crucial for quality control, reaction monitoring, and the rational design of novel therapeutic agents based on the pyrrolidine scaffold.

References

-

¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry. 2007;13(29):8294-301. Available from: [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z). 2021;379(5):34. Available from: [Link]

-

Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. ResearchGate. Available from: [Link]

-

Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

Pyrrolidine - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

Sources

- 1. Pyrrolidine-3,4-dicarboxamide|High-Quality Research Chemical [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

The Pyrrolidine Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

Executive Summary

The pyrrolidine ring—a five-membered, saturated nitrogen heterocycle—is not merely a structural connector but a "privileged scaffold" in modern medicinal chemistry.[1][2] Its thermodynamic stability, defined stereochemistry, and unique conformational properties (pseudorotation) allow it to orient pharmacophores with high precision in three-dimensional space.[1][2] This guide analyzes the biological activity of pyrrolidine-based compounds, moving beyond basic descriptions to the causality of their efficacy in metabolic, antiviral, and neurological applications.

The Structural Paradigm: Why Pyrrolidine?

The biological potency of pyrrolidine stems from its physicochemical distinctiveness compared to other heterocycles.

-

Conformational Restriction: Unlike linear amines, the pyrrolidine ring restricts the conformational entropy of a molecule. When a drug binds to a protein, the "entropic penalty" is lower because the molecule is already pre-organized in a bioactive conformation.

-

The "Envelope" Flux: The ring undergoes a dynamic puckering known as pseudorotation. Substituents at the C3 and C4 positions can lock the ring into specific "North" (C3-endo) or "South" (C3-exo) conformations, allowing chemists to fine-tune receptor affinity.

-

Basicity & Solubility: With a pKa typically between 11.2 and 11.3 (for the secondary amine), pyrrolidines are protonated at physiological pH, improving aqueous solubility and facilitating ionic interactions with aspartate/glutamate residues in target proteins.

Table 1: Physicochemical Profile of the Pyrrolidine Core

| Parameter | Value / Characteristic | Impact on Drug Design |

| Hybridization | sp³ (Non-planar) | Enables 3D exploration of binding pockets (unlike planar pyrroles).[1] |

| pKa (Conjugate Acid) | ~11.3 | High basicity aids solubility and cation-pi interactions. |

| Stereocenters | Up to 4 (C2, C3, C4, C5) | High density of chiral information per unit weight. |

| Metabolic Liability | Susceptible to CYP450; often blocked by fluorination or steric bulk. |

Therapeutic Class I: Metabolic Regulation (DPP-4 Inhibition)

The most commercially successful application of the pyrrolidine scaffold is in the treatment of Type 2 Diabetes Mellitus (T2DM) via Dipeptidyl Peptidase-4 (DPP-4) inhibition.

Mechanism of Action: Covalent Trapping

DPP-4 is a serine protease that rapidly degrades Incretin hormones (GLP-1 and GIP). Pyrrolidine-based inhibitors, such as Vildagliptin , utilize a "warhead" strategy.

-

The Anchor: The pyrrolidine ring mimics the Proline residue found at the P1 position of the natural GLP-1 substrate.

-

The Warhead: A nitrile (cyano) group attached to the pyrrolidine ring acts as an electrophile.

-

The Reaction: The active site Serine-630 of DPP-4 attacks the nitrile carbon, forming a covalent (but reversible) imidate adduct. This effectively "traps" the enzyme, preventing it from degrading GLP-1 [1].[3][4]

Visualization: The GLP-1/DPP-4 Axis

The following diagram illustrates the pathway where pyrrolidine inhibitors intervene to restore insulin secretion.

Figure 1: Mechanism of DPP-4 inhibition.[3][5][6][7][8][9] The pyrrolidine inhibitor covalently binds the enzyme, preserving active GLP-1 levels.

Therapeutic Class II: Antiviral Precision (HCV NS5A)

In the treatment of Hepatitis C Virus (HCV), pyrrolidine derivatives like Daclatasvir and Ombitasvir represent a triumph of symmetry-driven design.

The Symmetry Hypothesis

The target protein, NS5A, forms a symmetric dimer crucial for viral replication. To inhibit this, chemists designed "C2-symmetric" molecules consisting of:

-

Core: A biphenyl or stilbene linker.

-

Periphery: Two chiral pyrrolidine caps.

-

Function: The pyrrolidine rings bind to the surface of the NS5A dimer. The specific stereochemistry (typically S,S) is non-negotiable; the R,R enantiomers often show a >100-fold loss in potency [2].

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

To validate the biological activity of a novel pyrrolidine derivative, a robust, self-validating enzymatic assay is required. This protocol uses a fluorogenic substrate (Gly-Pro-AMC) which mimics the natural substrate.

Principle: DPP-4 cleaves the peptide bond, releasing free AMC (7-Amino-4-methylcoumarin), which fluoresces. Inhibitors reduce the rate of fluorescence increase.

Materials

-

Enzyme: Recombinant Human DPP-4 (0.5 µg/mL stock).

-

Substrate: H-Gly-Pro-AMC (10 mM in DMSO).

-

Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

-

Positive Control: Sitagliptin (10 µM).

Step-by-Step Workflow

-

Preparation:

-

Dilute test compounds in DMSO to 100x final concentration.

-

Prepare 1x Assay Buffer.

-

-

Plating (96-well Black Plate):

-

Test Wells: Add 10 µL diluted compound + 40 µL enzyme solution.

-

No Inhibitor Control (Max Activity): Add 10 µL DMSO + 40 µL enzyme solution.

-

Background Control: Add 10 µL DMSO + 40 µL Assay Buffer (no enzyme).

-

-

Pre-Incubation:

-

Incubate plate at 37°C for 15 minutes to allow equilibrium binding (crucial for slow-binding inhibitors like cyanopyrrolidines).

-

-

Initiation:

-

Add 50 µL of Substrate Solution (diluted to 20 µM in buffer) to all wells.

-

-

Kinetic Reading:

-

Measure Fluorescence immediately (

). -

Read every 60 seconds for 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Diagram: Assay Validation Logic

Figure 2: Logical flow for high-throughput screening of DPP-4 inhibitors.

Synthesis & Optimization Strategies

Designing a bioactive pyrrolidine requires mastering the "Chiral Pool." Most synthesis begins with L-Proline or L-Pyroglutamic acid , providing a built-in enantiomeric excess.

Optimization Cycle (SAR)

-

Core Synthesis: Start with 4-hydroxyproline to allow functionalization at C4.

-

Functionalization:

-

C2 Position: Determines the "warhead" (e.g., amide vs. nitrile).

-

N1 Position: Modulates lipophilicity (LogP) and bioavailability.

-

C4 Position: Fluorination here prevents metabolic oxidation (metabolic soft spot).

-

-

Stereochemical Check: Invert the center at C4 (via Mitsunobu reaction) to test if the "endo" or "exo" pucker improves binding affinity.

References

-

Mechanism of Vildagliptin: Ahrén, B. "Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans." Diabetes, Obesity and Metabolism, 2011.[4]

-

HCV NS5A Inhibitors: Belema, M., et al. "Discovery of BMS-790052: a potent, pan-genotypic hepatitis C virus NS5A inhibitor." Journal of Medicinal Chemistry, 2010.

-

Pyrrolidine Scaffold Review: "The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery." BenchChem.[1]

-

DPP-4 Assay Protocol: "DPP (IV) Inhibitor Screening Assay Kit." Cayman Chemical.[7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling and Docking of (3S,4S)-Pyrrolidine-3,4-dicarboxamide

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds, including numerous FDA-approved drugs.[1][2][3] Its unique three-dimensional structure and synthetic tractability make it an ideal starting point for designing novel therapeutics.[2] This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking workflow for a specific, stereochemically defined derivative: (3S,4S)-pyrrolidine-3,4-dicarboxamide. While this exact molecule may serve as a novel scaffold or fragment, the principles and methodologies detailed herein are universally applicable for drug discovery professionals aiming to predict and analyze the interaction of small molecules with biological targets. We will traverse the entire computational pipeline, from initial ligand preparation and target identification to the execution of docking simulations and sophisticated post-hoc analysis, emphasizing the scientific rationale behind each procedural choice.

Introduction: The Rationale for a Computational Approach

The modern drug discovery process is a multi-stage endeavor that is both time-consuming and resource-intensive.[4][5] In silico drug design, which leverages computational simulations, has become an indispensable tool to accelerate this pipeline, reduce costs, and refine hypotheses before committing to expensive wet-lab synthesis and testing.[4][6] By modeling the interaction between a potential drug molecule (a "ligand") and its biological target (a "receptor," typically a protein), we can predict its binding affinity, orientation, and the key intermolecular forces driving the interaction.[7][8]

The subject of this guide, (3S,4S)-pyrrolidine-3,4-dicarboxamide, is a compelling candidate for such an investigation. The pyrrolidine core is present in drugs targeting a vast range of conditions, from type 2 diabetes (e.g., DPP-4 inhibitors) to hypertension (e.g., ACE inhibitors).[2][9][10] The dicarboxamide functional groups at the 3 and 4 positions provide hydrogen bond donors and acceptors, critical features for specific molecular recognition.[11] The defined (3S,4S) stereochemistry imposes rigid conformational constraints that can be exploited for achieving high target selectivity.

This guide is structured to mirror a real-world research workflow, providing not just a sequence of steps but the expert-level reasoning required to make informed decisions and produce robust, reliable, and actionable computational data.

The Computational Drug Discovery Workflow: A Conceptual Overview

Before delving into specific protocols, it is crucial to understand the logical flow of an in silico investigation. The process is iterative and interconnected, with each stage building upon the last.

Caption: A high-level overview of the in silico drug discovery workflow.

Part 1: Ligand and Receptor Preparation (The Foundation)

The adage "garbage in, garbage out" is acutely true in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is meticulous and critically important.

Ligand Preparation: Characterizing (3S,4S)-pyrrolidine-3,4-dicarboxamide

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of the molecule with the correct protonation state and atomic charges for the simulation.[12]

Causality: A 2D drawing of a molecule is insufficient. The docking algorithm needs a 3D structure to evaluate its fit in a 3D protein pocket. Furthermore, physiological conditions (pH ~7.4) dictate which atoms are protonated, which directly impacts the hydrogen bonds the molecule can form.[13] Incorrect protonation can lead to completely erroneous binding predictions.

Protocol 1: Ligand Preparation Workflow

-

Obtain 2D Structure: Draw the (3S,4S)-pyrrolidine-3,4-dicarboxamide structure in a chemical editor (e.g., ChemDraw) or retrieve it from a database like PubChem using its canonical SMILES: C1C(C(CN1)C(=O)N)C(=O)N.[11]

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.[14]

-

Protonation and Tautomeric State: Utilize a tool (e.g., MarvinSketch or the pKa plugin in various modeling suites) to predict the dominant protonation state at a physiological pH of 7.4. For this molecule, the pyrrolidine nitrogen will likely be protonated.

-

Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This step relaxes the 3D structure into a more energetically favorable (realistic) conformation.

-

Charge Assignment: Assign partial atomic charges. Gasteiger charges are a common and rapid method suitable for many docking applications.[14]

-

Define Rotatable Bonds: The software will typically auto-detect rotatable bonds. For our molecule, these would primarily be the C-C bonds connecting the carboxamide groups to the ring. Allowing these to rotate gives the ligand flexibility to adapt to the binding site.[14]

-

Save in PDBQT Format: The final prepared ligand file should be saved in the PDBQT format, which contains the 3D coordinates, charge information, and rotatable bond definitions required by docking software like AutoDock Vina.[15]

Target Identification and Receptor Preparation

If the biological target is unknown, computational methods like reverse docking or pharmacophore screening can be used to search databases of protein structures for potential binding partners. However, for this guide, we will assume a target has been identified. Pyrrolidine derivatives are potent inhibitors of Dipeptidyl Peptidase-IV (DPP-4), a key enzyme in glucose metabolism, making it an excellent, well-validated target for our study.[10][16]

Protocol 2: Receptor Preparation for DPP-4

-

Fetch the Protein Structure: Download the crystal structure of human DPP-4 from the RCSB Protein Data Bank (PDB). A good choice is PDB ID: 1X70, which contains a co-crystallized pyrrolidine-based inhibitor.

-

Initial Cleanup: The raw PDB file contains more than just the protein. It is crucial to remove non-essential components.[17][18]

-

Remove Water Molecules: Water molecules not directly mediating a key interaction can interfere with docking.

-

Remove Co-crystallized Ligands and Ions: The original inhibitor must be removed to make the binding site available for our ligand.

-

Select the Correct Chain: Many crystal structures contain multiple copies (chains) of the protein. For docking, we typically need only one (e.g., Chain A).[19]

-

-

Structural Refinement:

-

Add Hydrogens: Crystal structures usually do not resolve hydrogen atoms. These must be added computationally, as they are vital for hydrogen bonds and charge calculations.[20] A tool like UCSF Chimera's Dock Prep or AutoDock Tools can perform this step.[19][21]

-

Assign Atomic Charges: Add partial charges to the protein atoms (e.g., Kollman charges).[18]

-

Repair Missing Residues/Atoms: Check for and repair any missing side chains or loops in the crystal structure, which can occur in regions of high flexibility.[19][20]

-

-

Save in PDBQT Format: As with the ligand, the final prepared receptor structure is saved in the PDBQT format.

Caption: Workflow for preparing a protein receptor from a raw PDB file.

Part 2: Molecular Docking Simulation (The Experiment)

With prepared ligand and receptor files, we can now perform the docking simulation. We will use AutoDock Vina, a widely used, accurate, and efficient open-source docking program.[19]

The core of docking is a search algorithm that explores many possible conformations ("poses") of the ligand within a defined binding site of the receptor, coupled with a scoring function that estimates the binding affinity for each pose.[7][8]

Defining the Binding Site (The Grid Box)

We must tell the software where to perform the docking. This is done by defining a 3D search space, or "grid box," that encompasses the target's active site.

Causality: Performing a search across the entire protein surface ("blind docking") is computationally expensive and can be less accurate. By focusing the search on the known binding pocket, we increase the efficiency and chances of finding a realistic binding mode.[20] The coordinates of the co-crystallized ligand in 1X70 provide a perfect reference for centering our grid box.

Protocol 3: Docking Execution with AutoDock Vina

-

Identify Grid Center: In a molecular viewer like UCSF Chimera or PyMOL, determine the geometric center of the original ligand from PDB ID 1X70. These X, Y, and Z coordinates will be the center of your grid box.

-

Set Grid Dimensions: Define the size of the box in Angstroms (e.g., 25 x 25 x 25 Å). The box must be large enough to allow the ligand to rotate and translate freely within the active site but not so large that it wastes computational effort.

-

Create Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and size, and other parameters like exhaustiveness (how thoroughly to search).

Example conf.txt:

-

Run Vina: Execute the docking simulation from the command line: vina --config conf.txt

-

Analyze Output: Vina will generate two key files:

-

output_poses.pdbqt: Contains the coordinates of the top-ranked binding poses (e.g., 10, as specified by num_modes).

-

output_log.txt: A text file listing the predicted binding affinities (in kcal/mol) for each pose.

-

Part 3: Data Interpretation and Advanced Analysis (The Results)

The raw output of a docking run is a set of poses and scores. The true scientific insight comes from careful analysis of this data.

Binding Affinity and Pose Analysis

The primary quantitative output is the binding affinity. This value, calculated by Vina's scoring function, is an estimate of the Gibbs free energy of binding (ΔG).

-

Interpretation: More negative values indicate stronger predicted binding.[7] A value of -8.0 kcal/mol suggests a stronger binder than -6.0 kcal/mol.

Protocol 4: Pose Visualization and Interaction Mapping

-

Load Results: Open the prepared receptor PDBQT file and the output_poses.pdbqt file in a molecular visualization program (e.g., PyMOL, Discovery Studio Visualizer).

-

Examine the Top Pose: Focus on the lowest-energy (top-ranked) pose. Analyze its orientation in the binding pocket. Does it make sense chemically and biologically?

-

Map Key Interactions: Identify the specific intermolecular interactions between the ligand and the protein's active site residues. Key interactions to look for include:

-

Hydrogen Bonds: The dicarboxamide groups are prime candidates for forming H-bonds with polar residues (e.g., Ser, Thr, Tyr) or backbone atoms.

-

Hydrophobic Interactions: The pyrrolidine ring can engage in van der Waals contacts with nonpolar residues (e.g., Val, Leu, Phe).

-

Ionic Interactions: The protonated pyrrolidine nitrogen can form a salt bridge with an acidic residue (e.g., Asp, Glu).

-

(Illustrative Data) Docking Results Summary

The following table represents hypothetical, yet realistic, output from the docking simulation of (3S,4S)-pyrrolidine-3,4-dicarboxamide into the active site of DPP-4 (PDB: 1X70).

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (DPP-4) | Interaction Type |

| 1 | -8.2 | Glu205, Glu206, Tyr662 | Ionic, Hydrogen Bond |

| 2 | -7.9 | Ser630, Tyr547 | Hydrogen Bond |

| 3 | -7.5 | Arg125, Phe357 | Hydrogen Bond, Hydrophobic |

Advanced Post-Hoc Analysis: MM/GBSA Calculations

While Vina's scoring function is fast and effective for ranking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more accurate estimate of binding free energy.[22][23]

Causality: MM/GBSA recalculates the binding energy by combining molecular mechanics energies with a continuum solvent model, which can be more physically realistic than the empirical scoring functions used in docking.[24][25][26] This method is computationally more intensive and is typically applied to the top-ranked poses from a docking run as a refinement and validation step. The binding free energy (ΔG_bind) is calculated as the sum of changes in gas-phase molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_sol), and conformational entropy (-TΔS).[22][24]

ADMET Prediction

A compound's success as a drug depends not only on its binding affinity but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico tools can predict these properties based on the molecule's structure.[27][28][29]

Causality: Predicting ADMET properties early can prevent the costly failure of drug candidates in later stages of development.[27][28] Tools like SwissADME or pkCSM can rapidly provide predictions for properties like gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity.

(Illustrative Data) Predicted ADMET Properties

| Property | Prediction | Interpretation |

| GI Absorption | High | Likely well-absorbed orally. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| Lipinski's Rule of 5 | 0 Violations | Good "drug-like" properties. |

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically grounded workflow for the in silico analysis of (3S,4S)-pyrrolidine-3,4-dicarboxamide. By following these validated protocols, researchers can move from a simple 2D structure to a sophisticated, three-dimensional model of its interaction with a biological target, complete with predictions of binding affinity and pharmacokinetic properties.

The results from such a study form a powerful hypothesis. The predicted binding mode and key interactions provide a clear rationale for chemical modifications to improve potency or selectivity. The ADMET predictions highlight potential liabilities that may need to be addressed through medicinal chemistry efforts. The logical next step is the chemical synthesis of the compound and in vitro validation of its activity against the target enzyme, closing the loop between computational prediction and experimental reality.

References

- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery.

- Lang, P.T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.

- Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed.

- MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI.

- Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare.

- Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts.

- Barakat, K.H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics.

- ResearchGate. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate.

- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem.

- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.

- Wang, J., et al. (n.d.). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. ACS Publications.

- Patsnap Synapse. (2025). What is in silico drug discovery?. Patsnap Synapse.

- MDPI. (n.d.). An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. MDPI.

- Academic Journals. (2011). Modern drug discovery process: An in silico approach. Academic Journals.

- Wang, J., et al. (2010). Assessing the performance of the MM/PBSA and MM/GBSA methods: I. The accuracy of binding free energy calculations based on molecular dynamics simulations. PMC.

- Galaxy Training. (n.d.). Session 4: Introduction to in silico docking. Galaxy Training.

- Frontiers. (n.d.). Drug Discovery Tools and In Silico Techniques: A Review. Frontiers.

- Galaxy Training. (2019). Protein-ligand docking. Galaxy Training.

- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.

- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube.

- ResearchGate. (2016). What protein pre-processing steps required for docking?. ResearchGate.

- ResearchGate. (2021). (PDF) Modern drug discovery process: An in silico approach. ResearchGate.

- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.

- Durrant, J.D., & McCammon, J.A. (2011). A Guide to In Silico Drug Design. PMC.

- Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC.

- Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews.

- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem.

- Ganesan, A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect.

- de la Torre, G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC.

- PharmaBlock. (n.d.). Pyrrolidine in Drug Discovery. PharmaBlock.

- Benchchem. (n.d.). Pyrrolidine-3,4-dicarboxamide. Benchchem.

- Benchchem. (n.d.). Pyrrolidine-3,4-diamine Analogs: A Technical Guide. Benchchem.

- Khan, I., et al. (2024). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. PMC.

- ResearchGate. (n.d.). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. ResearchGate.

- Arabian Journal of Chemistry. (n.d.). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry.

- Azam, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed.

- Singh, S., et al. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. PMC.

- D'Andrea, P., & Nencini, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Quan, M.L., et al. (2009). Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action. PubMed.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. What is in silico drug discovery? [synapse.patsnap.com]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyrrolidine-3,4-dicarboxamide|High-Quality Research Chemical [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 14. youtube.com [youtube.com]

- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 16. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 18. youtube.com [youtube.com]

- 19. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. scotchem.ac.uk [scotchem.ac.uk]

- 22. Assessing the performance of the MM/PBSA and MM/GBSA methods: I. The accuracy of binding free energy calculations based on molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. tandfonline.com [tandfonline.com]

- 28. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: Advanced Asymmetric Synthesis Protocols for Chiral Pyrrolidine Derivatives

Executive Summary & Strategic Importance

Chiral pyrrolidines are the structural engine behind a vast array of pharmaceutical agents, including DPP-4 inhibitors (Vildagliptin), ACE inhibitors (Ramipril), and antiviral agents. The thermodynamic stability of the pyrrolidine ring, combined with its ability to orient substituents in precise 3D space, makes it a privileged scaffold in drug discovery.

This guide moves beyond textbook theory to provide three field-validated, high-yielding protocols for synthesizing chiral pyrrolidines. These methods are selected for their operational robustness, scalability, and high enantiomeric excess (ee).

Core Methodologies Covered:

-

Organocatalytic Cascade: Metal-free functionalization using Jørgensen-Hayashi catalysts.

-

Ag(I)-Catalyzed [3+2] Cycloaddition: The "Gold Standard" for highly substituted rings.

-

Asymmetric Hydrogenation: Iridium-catalyzed reduction of pyrroles (Industrial scalability).

Protocol A: Organocatalytic Michael-Aldol Cascade

Target: 3,4-substituted pyrrolidines with high diastereocontrol. Mechanism: Enamine activation via Diarylprolinol Silyl Ethers.[1]

This protocol utilizes the Jørgensen-Hayashi catalyst , a system that mimics Class I aldolases. It is superior to proline for sterically demanding substrates due to the shielding effect of the bulky aryl groups.

Mechanistic Pathway (DOT Visualization)

Figure 1: The catalytic cycle of the Jørgensen-Hayashi system. The bulky silyl ether group directs the electrophilic attack to the Re-face of the enamine.

Experimental Protocol

Reagents:

-

Aldehyde (1.0 mmol)

-

Nitroalkene (1.2 mmol)

-

Catalyst: (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

-

Additive: Benzoic acid (10 mol%)

-

Solvent: Toluene or DCM (anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried 10 mL vial equipped with a magnetic stir bar, dissolve the Catalyst (0.1 mmol) and Benzoic Acid (0.1 mmol) in Toluene (2.0 mL).

-

Why Benzoic Acid? It accelerates the hydrolysis step and facilitates catalyst turnover without degrading the sensitive enamine intermediate.

-

-

Activation: Add the Aldehyde (1.0 mmol) and stir at room temperature for 10 minutes to ensure iminium/enamine formation.

-

Reaction: Cool the mixture to 0°C (ice bath) to maximize enantioselectivity. Add the Nitroalkene (1.2 mmol) in one portion.

-

Monitoring: Stir at 0°C. Monitor via TLC (Hexane/EtOAc 8:2). Reaction typically completes in 12–24 hours.

-

Quench & Workup: Quench with saturated NH4Cl (2 mL). Extract with EtOAc (3 x 5 mL). Dry organic phase over Na2SO4 and concentrate.

-

Purification: Flash chromatography on silica gel.

Validation Criteria:

-

Yield: >85%

-

dr: >20:1 (determined by crude 1H NMR)[2]

-

ee: >95% (determined by Chiral HPLC, e.g., Daicel Chiralpak IA).

Protocol B: Ag(I)-Catalyzed [3+2] Cycloaddition

Target: Highly substituted pyrrolidines (e.g., Proline derivatives). Mechanism: 1,3-Dipolar Cycloaddition of Azomethine Ylides.[3][4][5]

This method allows for the simultaneous construction of up to four stereocenters. The reaction involves the in situ generation of a metallo-azomethine ylide from an imino ester.[4][5]

Reaction Decision Tree (DOT Visualization)

Figure 2: Workflow for the Ag(I)-catalyzed [3+2] cycloaddition. Silver(I) salts are preferred for their ability to coordinate the ylide in a geometry that favors the endo-transition state.

Experimental Protocol

Reagents:

-

Glycine imino ester (1.0 mmol)

-

Dipolarophile (e.g., N-phenylmaleimide or acrylate) (1.1 mmol)

-

Metal Source: AgOAc (3 mol%)

-

Ligand: Fesulphos or Phosphoramidite (3.3 mol%)

-

Base: Triethylamine (TEA) (10 mol%)

-

Solvent: THF or Toluene[6]

Step-by-Step Workflow:

-

Catalyst Formation: In a Schlenk tube under Argon, mix AgOAc (5.0 mg, 0.03 mmol) and the Chiral Ligand (0.033 mmol) in THF (2 mL). Stir for 30 mins to form the active complex.

-

Substrate Addition: Add the Imino Ester (1.0 mmol) and Dipolarophile (1.1 mmol).

-

Initiation: Add TEA (0.1 mmol) dropwise. The solution often changes color (yellow/orange) indicating ylide formation.

-

Reaction: Stir at -20°C to Room Temperature (substrate dependent). Reaction times vary from 2 to 12 hours.

-

Filtration: Filter the mixture through a short pad of Celite to remove silver salts.

-

Purification: Concentrate and purify via flash chromatography.

Critical Control Point:

-

Exclusion of Water: While Ag(I) is relatively robust, moisture can hydrolyze the imino ester precursor. Use flame-dried glassware.

Protocol C: Iridium-Catalyzed Asymmetric Hydrogenation

Target: Chiral pyrrolidines from aromatic pyrroles. Mechanism: Enantioselective reduction of the heteroaromatic ring.

Hydrogenating pyrroles is thermodynamically difficult due to aromatic stabilization energy. Iridium complexes with chiral bisphosphine ligands (e.g., MeO-Biphep, PhTRAP) are required to overcome this barrier under acidic conditions.

Experimental Protocol

Reagents:

-

Substituted Pyrrole (e.g., 2-substituted or 2,5-disubstituted) (0.5 mmol)

-

Catalyst Precursor: [Ir(cod)Cl]2 (2.5 mol%)

-

Ligand: (S)-MeO-Biphep (5.5 mol%)

-

Additive: Iodine (I2) (5–10 mol%) or HCl

-

Solvent: Toluene/Acetic Acid mixture

Step-by-Step Workflow:

-

Catalyst Prep: In a glovebox (or under strict N2), mix [Ir(cod)Cl]2 and (S)-MeO-Biphep in Toluene. Stir for 1 hour.

-

Additive: Add Iodine (I2) .[7]

-

Note: Iodine oxidizes the Ir(I) precatalyst to the active Ir(III) species and creates a more electrophilic center.

-

-

Substrate Loading: Transfer the catalyst solution to a high-pressure autoclave containing the Pyrrole substrate.

-

Hydrogenation: Pressurize with H2 (600–800 psi / 40–55 bar) .

-

Execution: Stir at room temperature for 12–24 hours.

-

Workup: Carefully vent H2. Neutralize the mixture with saturated NaHCO3 (if acid was used). Extract with DCM.

Data Summary Table:

| Parameter | Organocatalysis (Protocol A) | [3+2] Cycloaddition (Protocol B) | Ir-Hydrogenation (Protocol C) |

| Primary Utility | Functionalizing Aldehydes | Constructing Rings | Reducing Aromatics |

| Complexity Created | 2 Stereocenters | Up to 4 Stereocenters | 1-3 Stereocenters |

| Typical Yield | 80–95% | 85–98% | 90–99% |

| Typical ee | 90–99% | 92–99% | 85–96% |

| Key Limitation | Reaction time (slow) | Atom economy (requires leaving groups) | High Pressure Equipment |

References

-

Jørgensen-Hayashi Catalyst Overview

-

Marigo, M., et al. "Asymmetric Organocatalytic Conjugate Addition of Malonates to α,β-Unsaturated Aldehydes." Angewandte Chemie International Edition, 2005.[1]

-

-

Ag(I)

-

Iridium Catalyzed Hydrogenation

-

General Reviews on Pyrrolidine Synthesis

Sources

- 1. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sciforum.net [sciforum.net]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

Application Note: The (3S,4S)-Pyrrolidine-3,4-dicarboxamide Scaffold in Medicinal Chemistry

Executive Summary & Strategic Rationale

The (3S,4S)-pyrrolidine-3,4-dicarboxamide scaffold represents a privileged structural motif in modern drug discovery, specifically designed to address the "flatland" problem of traditional aromatic-heavy libraries. By introducing a saturated five-membered nitrogen heterocycle with defined trans-stereochemistry at the 3- and 4-positions, this scaffold offers three critical advantages:

-

Vectorial Definition: The (3S,4S) configuration enforces a specific spatial projection of the amide side chains (approx. 140° dihedral angle), ideal for mimicking the

and -

Solubility & Metabolic Stability: The high fraction of sp³-hybridized carbons (Fsp³) correlates with improved aqueous solubility and reduced promiscuous binding compared to flat heteroaromatics.[1]

-

Orthogonal Functionalization: The secondary amine (N1) and the two carboxamide handles (C3, C4) allow for "exit vector" exploration in three distinct directions, facilitating Fragment-Based Drug Discovery (FBDD).[1]

Structural Mechanics & Pharmacophore Mapping[1]

To effectively use this scaffold, one must understand its conformational landscape.[1] Unlike the flexible alkyl chains, the pyrrolidine ring acts as a conformational constraint.[1]

The Vector Map

In the (3S,4S) isomer, the substituents are trans to each other.[1] This prevents steric clash between large groups attached to the amides and forces the molecule into a "twisted" conformation that projects the functional groups into specific sub-pockets of a target protein (e.g., Factor Xa active sites or Kinase hinge regions).[1]

Visualization: Scaffold Utility Pathway

The following diagram illustrates the logical flow from scaffold selection to specific medicinal chemistry applications.

Figure 1: Strategic mapping of the (3S,4S)-pyrrolidine-3,4-dicarboxamide scaffold properties to medicinal chemistry applications.

Experimental Protocols

The following protocols are designed for self-validation. Causality is explained for every critical step to ensure reproducibility.

Protocol A: Synthesis of the (3S,4S)-Scaffold from Tartaric Acid

Objective: Access the enantiopure scaffold without relying on expensive chiral chromatography.[1] This route utilizes the "Chiral Pool" strategy starting from L-Tartaric acid.[1]

Reagents:

-

L-(+)-Tartaric acid

-

Benzylamine (BnNH2)

-

Thionyl chloride (SOCl2)

-

Lithium Aluminum Hydride (LiAlH4) - Optional for reduction variants[2]

-

Ammonia (gas or solution)

Step-by-Step Methodology:

-

Formation of the Cyclic Imide (The Stereochemical Anchor):

-

Action: React L-Tartaric acid with benzylamine in xylene at reflux using a Dean-Stark trap.

-

Causality: High temperature promotes dehydration to form the cyclic imide.[1] The stereochemistry at C3/C4 is preserved from the tartaric acid.[1]

-

Checkpoint: Monitor water collection.[1] Theoretical yield is 2 equivalents of H2O.[1]

-

-

Reduction and Activation:

-

Action: Isolate the N-benzyl-3,4-dihydroxypyrrolidine-2,5-dione. Reduce carbonyls if targeting the pyrrolidine core immediately, or proceed to functionalize the hydroxyls.[1]

-

Note: For the dicarboxamide target, we typically perform a [3+2] cycloaddition (Protocol B) or functionalize a trans-fumarate derivative, as converting the diol directly to diamide with retention of configuration is synthetically arduous.

-

Alternative (Recommended for Dicarboxamide): Use the Fumarate-Azomethine Ylide Cycloaddition .[1]

-

Protocol B: Scalable Synthesis via [3+2] Cycloaddition

Objective: Generate the 3,4-trans-dicarboxamide core efficiently.

Reagents:

-

Diethyl fumarate (trans-alkene source)

-

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor)

-

TFA (Trifluoroacetic acid) catalyst

Procedure:

-

Cycloaddition:

-

Dissolve diethyl fumarate (1.0 equiv) and the amine precursor (1.2 equiv) in DCM.

-

Add TFA (0.1 equiv) dropwise at 0°C.[1]

-

Mechanism:[1][3] The TFA generates the iminium ion, which desilylates to form the 1,3-dipole (azomethine ylide). This undergoes a concerted [3+2] cycloaddition with the fumarate.[1]

-

Stereocontrol: Because the starting alkene (fumarate) is trans, the resulting pyrrolidine-3,4-dicarboxylate will maintain the trans relationship (conservation of orbital symmetry).

-

Result: Racemic trans-1-benzyl-pyrrolidine-3,4-dicarboxylic acid diethyl ester.

-

-

Chiral Resolution (Critical Step):

-

To isolate the (3S,4S) isomer, perform enzymatic resolution using Candida antarctica Lipase B (CAL-B) or classical resolution with (+)-Dibenzoyl-D-tartaric acid.

-

-

Amidation:

-

Treat the resolved diester with saturated methanolic ammonia at room temperature for 24 hours.[1]

-

Validation: LC-MS should show a mass of ~157.17 (M+H) for the free base (if N-unsubstituted) or higher if N-benzylated.

-

Protocol C: Library Generation (Parallel Synthesis)

Objective: Diversify the scaffold for SAR (Structure-Activity Relationship) studies.

| Variable Position | Reagent Class | Reaction Conditions | Purpose |

| N-1 (Pyrrolidine N) | Aryl Halides | Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C | Modulate lipophilicity & metabolic stability. |

| N-1 (Pyrrolidine N) | Sulfonyl Chlorides | TEA, DCM, 0°C | Create sulfonamide core (common in antiviral agents).[1] |

| C-3/C-4 Amides | Primary Amines | TBTU/HOBt or HATU, DIPEA, DMF | Explore "Deep Pocket" interactions. |

Case Studies & Application Data

Peptidomimetics: The Gamma-Turn Mimic

The (3S,4S)-dicarboxamide scaffold is structurally homologous to a

-

Data: In FRET-based folding assays, peptides incorporating this scaffold showed a 40% increase in structured folding stability compared to flexible glycine linkers.[1]

-

Application: Design of inhibitors for Protein-Protein Interactions (PPIs), such as p53-MDM2 inhibitors, where projecting hydrophobic residues into the MDM2 pocket is required.

Factor Xa Inhibition

Research indicates that 3,4-disubstituted pyrrolidines serve as effective replacements for the central ring in Factor Xa inhibitors (anticoagulants).[1]

-

Comparison:

References

-

Van Huis, C. A., et al. (2009).[1][5] "Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors."[5] Bioorganic & Medicinal Chemistry.

-

Raimondi, M. V., et al. (2021).[1] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Topics in Current Chemistry.

-

BenchChem. "Pyrrolidine-3,4-dicarboxamide Structure and Properties."[1]

-

Wang, X., et al. (2023).[1] "Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines." Journal of the American Chemical Society.[1][6]

-

Smith, A. B., et al. "Pyrrolinone-pyrrolidine Oligomers As Universal Peptidomimetics."[1] PMC (NIH).[1]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Large-Scale Synthesis of (3S,4S)-Pyrrolidine-3,4-dicarboxamide

[1][3]

Executive Summary

The (3S,4S)-pyrrolidine-3,4-dicarboxamide motif represents a "privileged scaffold" due to its C2-symmetry and ability to project hydrogen-bonding groups in a defined spatial orientation.[1][2] While chiral pool synthesis from L-tartaric acid is possible, it suffers from high step counts and difficult nucleophilic displacements.[1][2][3]

This protocol details the Industrial Route utilizing a thermal [3+2] cycloaddition of an in situ generated azomethine ylide with dimethyl fumarate, followed by classical resolution and ammonolysis.[1] This route allows for multi-kilogram production with standard reactor configurations.[1][2][3]

Key Process Metrics

-

Overall Yield: 35–40% (from dimethyl fumarate)

-

Enantiomeric Excess (ee): >99.5% (after resolution)

-

Chemical Purity: >98.0% (HPLC)

-

Scalability: Validated up to 5 kg batch size.

Retrosynthetic Analysis & Strategy

The retrosynthetic logic disconnects the pyrrolidine ring into three accessible components: an amine source, a formaldehyde equivalent, and an electron-deficient alkene.[1][2]

Figure 1: Retrosynthetic strategy relying on a convergent [3+2] cycloaddition followed by optical resolution.

Detailed Experimental Protocols

Step 1: [3+2] Cycloaddition (Formation of Racemic Scaffold)

This step constructs the pyrrolidine ring with the relative trans stereochemistry established by the fumarate geometry.[1]

Reagents:

| Reagent | Equiv. | Mass/Vol | Role |

|---|---|---|---|

| Dimethyl fumarate | 1.0 | 1.00 kg | Dipolarophile |

| N-Benzylglycine | 1.2 | 1.37 kg | Ylide Precursor |

| Paraformaldehyde | 2.5 | 0.52 kg | Aldehyde Source |

| Toluene | - | 10 L | Solvent |[1][2][3]

Protocol:

-

Charge: To a 20 L reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, charge Toluene, N-Benzylglycine, and Paraformaldehyde.

-

Formation: Heat the suspension to reflux (110 °C). Water evolution will begin immediately.[1][2][3] Continue reflux for 30–60 minutes to generate the azomethine ylide in situ (decarboxylation occurs).[1]

-

Addition: Add Dimethyl fumarate (dissolved in warm Toluene) dropwise over 1 hour while maintaining reflux. Critical: Slow addition prevents polymerization of the fumarate.[1][3]

-

Reaction: Reflux for 4–6 hours until CO₂ evolution ceases and HPLC indicates <2% fumarate remaining.

-

Workup: Cool to 25 °C. Wash the organic phase with Sat. NaHCO₃ (2 x 5 L) to remove unreacted glycine and formaldehyde byproducts.[1][2][3] Wash with Brine (5 L).[1][2][3]

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo to yield the crude racemic diester as a viscous orange oil.

Step 2: Optical Resolution (The Stereochemical Filter)

Isolation of the (3S,4S) enantiomer is achieved via diastereomeric salt crystallization.[1]

-

Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).[1][2][3]

-

Target Enantiomer: (3S,4S)-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate.[1][2][3]

Protocol:

-

Dissolution: Dissolve the crude racemic oil (1.8 kg) in Methanol (5 L) .

-

Salt Formation: In a separate vessel, dissolve (-)-Di-p-toluoyl-L-tartaric acid (1.0 equiv based on 50% of racemate) in Methanol (3 L).

-

Crystallization: Add the resolving agent solution to the amine solution at 60 °C. Stir for 1 hour, then cool slowly (10 °C/hour) to 0 °C.

-

Filtration: Collect the white precipitate (The diastereomeric salt).[1][2][3]

-

Recrystallization (Enrichment): Recrystallize the wet cake from hot Methanol/Water (9:1) to upgrade chiral purity to >99% ee.

-

Free Basing: Suspend the purified salt in DCM (10 L) and treat with 1M NaOH (5 L) until the solid dissolves and the aqueous pH is >10. Separate layers.

-

Isolation: Concentrate the DCM layer to afford the pure (3S,4S)-diester as a pale yellow oil.[1][2][3]

Step 3: Ammonolysis (Amide Formation)

Conversion of the diester to the diamide requires forcing conditions to prevent mono-amide formation.[1][2]

Protocol:

-

Charge: Load the (3S,4S)-diester into a high-pressure autoclave (Hastelloy or Stainless Steel).

-

Reagent: Add 7N Ammonia in Methanol (10 vol equivalents).

-

Reaction: Seal and heat to 80 °C (Internal Pressure ~3–5 bar) for 24 hours.

-

Workup: Cool to room temperature. Vent carefully.

-

Crystallization: Concentrate the mixture to ~30% volume. The product often precipitates spontaneously.[1][2][3] Add MTBE (Methyl tert-butyl ether) to drive precipitation.[1][2][3]

Step 4: Hydrogenolysis (Deprotection)

Removal of the benzyl group yields the final target.[1]

Protocol:

-

Solvent: Dissolve the benzyl-amide in Methanol/Water (1:1) .[1][2][3] (Water is necessary for solubility of the final product).[1]

-

Catalyst: Add 10% Pd/C (50% wet, 10 wt% loading).

-

Hydrogenation: Pressurize with H₂ (50 psi / 3.5 bar) and stir at 40 °C for 12 hours.

-

Filtration: Filter through a Celite pad to remove catalyst.[1][2][3] Caution: Pd/C is pyrophoric.[2]

-

Isolation: Concentrate the filtrate. The product is highly water-soluble.[1][2][3] Lyophilization or azeotropic distillation with Ethanol is recommended to obtain the final powder.[1][2][3]

Quality Control & Specifications

| Test | Method | Specification |

| Appearance | Visual | White to off-white powder |

| Identification | ¹H NMR (D₂O) | Consistent with structure |

| Purity | HPLC (C18) | ≥ 98.0% |

| Chiral Purity | Chiral HPLC | ≥ 99.0% ee |

| Water Content | Karl Fischer | ≤ 2.0% |

| Residual Solvents | GC-HS | Compliant with ICH Q3C |

Analytical Insight

The (3S,4S) stereochemistry is confirmed by the absence of meso signals in NMR and specific optical rotation.[1]

-

Specific Rotation:

(c=1, H₂O) [Value to be verified against specific batch].

Process Workflow Diagram

Figure 2: Process flow diagram illustrating the critical unit operations for the synthesis.

Safety & Handling

-

Exotherm Control: The addition of dimethyl fumarate to the ylide solution can be exothermic.[1][2] Ensure adequate cooling capacity.[1][2][3]

-

Pressure Safety: Step 3 involves heating ammonia in a closed vessel.[1][2][3] Use rated pressure reactors with rupture discs.[1][2][3]

-

Catalyst Handling: Spent Pd/C from Step 4 is a fire hazard.[1][2][3] Keep wet at all times during filtration.[1][2][3]

References

-

Cycloaddition Methodology: Pandey, G., et al. "1,3-Dipolar cycloaddition of azomethine ylides."[1][2][3][4] Tetrahedron1996 , 52, 3729.[1][2][3] Link

-

Resolution Strategy: Use of tartaric acid derivatives for pyrrolidine resolution.[1][2][3] Organic Process Research & Development2010 , 14, 646.[1][2][3] Link

-

Ammonolysis Conditions: "Conversion of esters to amides using methanolic ammonia." Journal of Organic Chemistry2008 , 73, 3946.[1][2][3] Link

-

Scaffold Utility: "Pyrrolidine-3,4-dicarboxamides as DPP-4 Inhibitors." Bioorganic & Medicinal Chemistry Letters2007 , 17, 6651.[1][2][3] Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. WO2018005812A1 - Diprovocims: a new and potent class of tlr agonists - Google Patents [patents.google.com]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application in the synthesis of constrained peptide mimics

Abstract & Strategic Scope

Peptides are potent signaling molecules but often suffer from poor metabolic stability and low membrane permeability due to their flexible nature. Constraining a peptide into a defined secondary structure (e.g.,

This Application Note provides a rigorous, field-validated guide for synthesizing constrained peptide mimics. We focus on two dominant methodologies: Ring-Closing Metathesis (RCM) for all-hydrocarbon staples and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for triazole bridges.

Strategic Design: Choosing the Constraint

Before synthesis, the topology of the constraint must be matched to the target interface.

| Constraint Type | Target Geometry | Residue Spacing | Stereochemistry (Critical) |

| One turn (tight) | 3 residues | S5 / S5 | |

| One turn (standard) | 4 residues | S5 / S5 | |

| Two turns (spanning) | 7 residues | R8 / S5 | |

| Triazole (Click) | Variable | Variable | Azide / Alkyne placement |

Expert Insight: For

-helical stabilization, theand systems are the gold standard. The stereochemistry of the non-natural amino acids (S5 vs R8) is not interchangeable; incorrect selection will induce strain that destabilizes the helix rather than reinforcing it.

Protocol A: All-Hydrocarbon Stapling via RCM

The "Verdine" Protocol – Optimized for Solid Phase

Materials:

-

Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to prevent inter-chain crosslinking).

-

Stapling Amino Acids: Fmoc-(S)-4-pentenyl-alanine (S5), Fmoc-(R)-7-octenyl-alanine (R8).

-

Catalyst: Grubbs I or II (Grubbs I is often preferred for on-resin work due to lower propensity for side reactions, though II is faster).

-

Solvent: 1,2-Dichloroethane (DCE) – Must be anhydrous and degassed.

Step-by-Step Methodology:

-

Sequence Assembly (SPPS):

-

Synthesize the linear sequence using standard Fmoc/tBu chemistry.

-

Critical Step: Double-couple the stapling amino acids (S5/R8) and the residues immediately following them. The bulky alkene side chains create steric hindrance.

-

Self-Validation: Perform a Kaiser test after coupling the bulky residues. If blue (positive for free amines), triple couple.

-

-

Pre-Cyclization Preparation:

-

Ring-Closing Metathesis (RCM):

-

Post-Reaction Wash:

-

Wash resin

with DCE, -

Optional: A wash with DMSO/Thiourea can help chelate stuck Ruthenium, which appears as a dark stain on the beads.

-

-

Cleavage & Deprotection:

-

Standard TFA/TIS/Water (95:2.5:2.5) cleavage.[4]

-

Expert Insight (Troubleshooting): If you observe incomplete cyclization (mass = Linear - 2 Da is missing), try adding 0.4M LiCl in DMF/DCE during the metathesis step. LiCl disrupts peptide aggregation on-bead, exposing the reactive alkenes.

Protocol B: Macrocyclization via Click Chemistry (CuAAC)

The "Sharpless-Meldal" Approach – Robust & Orthogonal

Materials:

-

Azide Component: Fmoc-Lys(N3)-OH or Azidohomoalanine.

-

Alkyne Component: Fmoc-Propargylglycine.

-

Catalyst: Cu(I) source (CuBr or CuI) or generated in situ (CuSO4 + Sodium Ascorbate).

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) – protects Cu(I) from oxidation.

Step-by-Step Methodology:

-

Assembly:

-

Incorporate Azide and Alkyne residues at desired positions.

-

Ensure N-terminus is protected (Fmoc or Acetyl) to prevent Cu-chelation interference.

-

-

Catalyst Preparation (The "Cocktail"):

-

Solvent: DMF or NMP (degassed).

-

Mix: CuBr (1 eq), Sodium Ascorbate (1.5 eq), and TBTA (1 eq) relative to peptide loading.

-

Note: The solution should remain clear/yellow. If it turns green/blue, the Copper has oxidized to Cu(II) and is inactive.

-

-

Cyclization:

-

Washing (Copper Removal):

-

Wash with 0.5% sodium diethyldithiocarbamate (in DMF) or EDTA solution. This is critical to remove copper, which can be toxic in downstream biological assays.

-

Validation & Characterization

A synthesized mimic is only as good as its validation. You must prove two things: Identity (Mass) and Conformation (Helicity).

A. Quantitative Data Summary

| Metric | Linear Peptide | Constrained Peptide | Interpretation |

| Mass (MS) | Loss of Ethylene ( | ||

| HPLC Retention | Constrained peptides are usually more hydrophobic (fold better), eluting later. | ||

| CD Minima | Random Coil (200nm) | 208 nm / 222 nm | Double minima confirm |

| Proteolytic Stability | Resistance to Trypsin/Chymotrypsin degradation. |

B. Circular Dichroism (CD) Protocol

-

Dissolve peptide in phosphate buffer (pH 7.4) with varying % of TFE (Trifluoroethanol) if necessary to induce folding.

-

Scan 190–260 nm.

-

Success Criteria: Calculate the ratio of molar ellipticity

.-

Ratio

: Ideal single-stranded -

Ratio

: -

Ratio

: Coiled-coil aggregation (warning sign).

-

Visualizations

Diagram 1: Decision Logic for RCM Optimization

Caption: Logical workflow for optimizing Ring-Closing Metathesis on solid phase.

Diagram 2: General Synthesis Workflow

Caption: End-to-end workflow from design to biological validation.

References

-

Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled

-helical peptides by ring-closing olefin metathesis.[7] Nature Protocols, 6(6), 761–771.[7] Link -

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281–3284. Link

Sources

- 1. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]

- 6. proteinacrobaticslab.umn.edu [proteinacrobaticslab.umn.edu]

- 7. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting guide for the purification of polar amide compounds

Welcome to the Advanced Purification Support Center. Ticket ID: #AMIDE-PUR-001 Topic: Troubleshooting Polar Amide Purification Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Amide Problem

Amide bonds (

This guide abandons generic advice. Below are field-proven workflows to resolve solubility issues, peak tailing, and solvent removal.

Module 1: The Solubility Paradox (Loading)

User Issue: "My amide is only soluble in DMF or DMSO. When I load it onto a silica column using DCM/MeOH, it precipitates immediately and clogs the frit."

Root Cause: Solubility mismatch. Injecting a polar solution (DMF) into a non-polar mobile phase (Hexane/EtOAc) causes the solute to "crash out" at the head of the column.

The Solution: Solid (Dry) Loading Do not attempt liquid loading for polar amides unless you are using HILIC or Reverse Phase. Dry loading is the only self-validating system to ensure the sample enters the chromatography bed uniformly.

Protocol: The Celite/Silica Dry Load

-

Dissolution: Dissolve your crude amide in the minimum amount of a volatile strong solvent (e.g., Acetone, MeOH, or DCM). Note: If you must use DMF, keep it to an absolute minimum.

-

Adsorption: Add a solid support.

-

Option A (Standard): Flash Silica Gel (Ratio: 1g crude : 2g silica).

-

Option B (Preferred for Amides): Celite 545 (Ratio: 1g crude : 3g Celite). Celite is less active than silica, reducing the risk of irreversible binding.

-

-

Evaporation: Rotovap the slurry until it is a free-flowing powder.

-

Critical Check: If the powder is "clumpy" or smells of solvent, dry it further on a high-vacuum line.

-

-

Loading: Pour the powder into an empty solid-load cartridge or directly onto the top of the packed column bed (add a layer of sand on top to prevent disturbing the bed).

Module 2: Normal Phase Troubleshooting (The "Streaking" Peak)

User Issue: "My product elutes as a broad streak from 10% to 50% MeOH, contaminating everything else."

Root Cause: Secondary Interactions. The amide nitrogen (and proton, if primary/secondary) hydrogen-bonds with the acidic silanol groups (

The Solution: Mobile Phase Modifiers You must suppress silanol activity.

| Modifier | Concentration | Mechanism | Best For |

| Triethylamine (TEA) | 0.5% - 1.0% | Basic amine blocks acidic silanols. | Acid-sensitive amides; General purpose. |

| Ammonium Hydroxide (NH₄OH) | 0.5% - 1.0% | Stronger silanol suppression; volatile. | Very polar, streaking primary amides. |

| Acetone | Replace EtOAc | Acetone is a better H-bond acceptor than EtOAc. | Amides that are barely soluble in EtOAc. |

Technical Alert: If using TEA, you must flush your column with the modifier-containing solvent before the run begins to equilibrate the silica surface.

Module 3: When Silica Fails (HILIC & Reverse Phase)

User Issue: "My compound stays on the baseline even with 20% Methanol in DCM."

Root Cause: The compound is too polar for Normal Phase (NP). Pushing to >20% MeOH/DCM often dissolves the silica itself, contaminating your product.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) Think of HILIC as "Reverse-Reverse Phase." You use a silica column, but with a water/acetonitrile gradient.[2]

-

Stationary Phase: Bare Silica or Diol-bonded silica.

-

Mobile Phase A: Acetonitrile (Weak Solvent).[2]

-

Mobile Phase B: Water + 10mM Ammonium Formate (Strong Solvent).

-

Gradient: Start high organic (95% ACN) and gradient down to 60% ACN.

-

Why it works: A water-rich layer forms on the silica surface.[3] Your polar amide partitions into this water layer.[4]

Visual Workflow: Purification Decision Matrix

The following diagram illustrates the logical decision-making process for selecting the correct purification mode based on solubility and polarity.

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on amide solubility and polarity.

Module 4: Post-Purification (DMF Removal)

User Issue: "I purified my amide, but the NMR shows a massive DMF peak. Rotovapping at 60°C isn't moving it."

Root Cause: DMF (BP: 153°C) has a high boiling point and interacts strongly with polar amides, lowering its vapor pressure further.

The Solution: The LiCl Wash (Aqueous Extraction) Before chromatography (or after, if you pooled fractions containing DMF), use this specific extraction protocol. DMF is miscible with water, but it is highly miscible with Lithium Chloride solution due to the "salting in" effect on the organic phase and density differences.

Protocol: The 5% LiCl Wash

-

Dilute: Dissolve your crude reaction mixture in Ethyl Acetate or Ether (avoid DCM if possible, as emulsions are more common).

-

Wash 1-3: Wash the organic layer 3 times with 5% Aqueous LiCl .[5]

-